molecular formula C24H21N3O2 B2987598 2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide CAS No. 898433-74-4

2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide

Cat. No.: B2987598
CAS No.: 898433-74-4
M. Wt: 383.451
InChI Key: LZWBNXQYGGHVDZ-UHFFFAOYSA-N
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Description

2-Amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide is an indolizine-derived compound characterized by a fused bicyclic indolizine core. The molecule features:

  • A 2-amino group at position 2, which may enhance hydrogen-bonding interactions in biological systems.
  • An N-(2,4-dimethylphenyl)carboxamide group at position 1, providing steric bulk and hydrophobic character.

Indolizine derivatives are recognized for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and chemosensing properties . The structural versatility of this scaffold allows for fine-tuning via substitutions on the benzoyl and aryl carboxamide groups, making comparative analysis critical for optimizing functionality.

Properties

IUPAC Name

2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-15-11-12-18(16(2)14-15)26-24(29)20-19-10-6-7-13-27(19)22(21(20)25)23(28)17-8-4-3-5-9-17/h3-14H,25H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWBNXQYGGHVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structural formula of This compound can be represented as follows:

C24H24N3O2\text{C}_{24}\text{H}_{24}\text{N}_{3}\text{O}_{2}

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Indolizine Core : Achieved through reactions involving pyrrole derivatives.
  • Introduction of Functional Groups : This includes substitution reactions to add the amino and benzoyl groups.
  • Final Cyclization and Purification : Techniques such as recrystallization or chromatography are used to purify the final product.

Antitumor Activity

Recent studies have indicated that derivatives of indolizine compounds exhibit significant antitumor properties. For instance, compounds similar to This compound have been tested against various cancer cell lines.

CompoundCell LineIC50 (µM)
Example AA549 (Lung)6.75 ± 0.19
Example BHCC827 (Lung)5.13 ± 0.97
Example CNCI-H358 (Lung)0.85 ± 0.05

These results suggest that such compounds may effectively inhibit tumor growth in vitro, particularly in two-dimensional cell cultures compared to three-dimensional cultures .

The mechanism through which This compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • DNA Interference : It potentially interacts with DNA/RNA, affecting cellular replication and transcription processes.

Case Studies

  • Antitumor Efficacy :
    A study evaluated the efficacy of various indolizine derivatives against lung cancer cell lines using MTS cytotoxicity assays. The compound demonstrated a dose-dependent inhibition of cell proliferation across multiple cancer lines, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Properties :
    Another investigation revealed that similar compounds exhibited antimicrobial activity against several bacterial strains. This suggests a broader spectrum of biological activity beyond antitumor effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and physicochemical differences between 2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide (Compound A) and its analogs:

Compound Name Benzoyl Substituent Aryl Carboxamide Substituent Molecular Weight Key Structural Features References
Compound A : this compound Unsubstituted 2,4-Dimethylphenyl Not provided Hydrophobic dimethyl groups enhance lipophilicity N/A
Compound B : 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide 4-Fluoro 4-Methoxyphenyl 403.413 Fluorine increases electronegativity; methoxy improves solubility
Compound C : 2-amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide 4-Methoxy 2-Chlorophenyl 419.865 Methoxy enhances electron density; chloro introduces steric hindrance
Compound D : 2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide 3-Nitro 4-Ethylphenyl 428.44 Nitro group confers strong electron-withdrawing effects; ethyl increases bulk

Key Comparative Findings

Substituent Effects on Physicochemical Properties

  • Lipophilicity :

    • Compound A ’s 2,4-dimethylphenyl group likely enhances lipophilicity compared to Compound B ’s 4-methoxyphenyl, which has polar methoxy substituents.
    • Compound D ’s nitro group reduces overall solubility but may improve membrane permeability.
  • Compound C’s 4-methoxybenzoyl group increases electron density, which could modulate binding affinity in enzymatic targets.

Steric and Steric-Electronic Interactions

  • Compound D ’s 3-nitrobenzoyl group creates a planar, electron-deficient region, which may influence π-π stacking interactions.

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